N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a fluorinated amide compound. This compound is characterized by its unique structure, which includes a long fluorinated carbon chain and an aminopropyl group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the reaction of a fluorinated carboxylic acid with an amine. One common method is the reaction of pentadecafluorooctanoic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their effects on cell membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide involves its interaction with molecular targets and pathways. The fluorinated carbon chain can interact with hydrophobic regions of proteins and cell membranes, altering their structure and function. Additionally, the aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane (APTES): A widely used silane coupling agent for surface modification and functionalization.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS): Another silane compound used for similar applications as APTES.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES): Similar to AEAPTMS but with different alkoxy groups.
Uniqueness
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is unique due to its highly fluorinated carbon chain, which imparts distinct chemical properties such as high hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications where traditional compounds may not perform as effectively.
Properties
CAS No. |
85938-56-3 |
---|---|
Molecular Formula |
C11H9F15N2O |
Molecular Weight |
470.18 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |
InChI |
InChI=1S/C11H9F15N2O/c12-5(13,4(29)28-3-1-2-27)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h1-3,27H2,(H,28,29) |
InChI Key |
YIQVOMZDSOSAQY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.